molecular formula C39H52O7 B142016 Myriceron caffeoyl ester CAS No. 142877-49-4

Myriceron caffeoyl ester

Cat. No. B142016
M. Wt: 632.8 g/mol
InChI Key: RHAKBYCTYSBWIE-QWZNMBRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myriceron caffeoyl ester is a natural compound found in various plants, including Myrica cerifera, a plant commonly known as wax myrtle. This compound has been found to have potential therapeutic effects, making it an important subject of research in the field of natural products.

Mechanism Of Action

The mechanism of action of Myriceron caffeoyl ester is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Myriceron caffeoyl ester has also been found to inhibit the expression of pro-inflammatory cytokines and enzymes, suggesting that it may have anti-inflammatory effects.

Biochemical And Physiological Effects

Myriceron caffeoyl ester has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. Myriceron caffeoyl ester has also been found to scavenge free radicals and reduce oxidative stress, suggesting that it may have antioxidant effects.

Advantages And Limitations For Lab Experiments

One advantage of using Myriceron caffeoyl ester in lab experiments is that it is a natural compound, making it a potentially safer alternative to synthetic drugs. However, one limitation is that the compound is not readily available in large quantities, making it difficult to conduct large-scale studies.

Future Directions

There are several future directions for research on Myriceron caffeoyl ester. One direction is to further investigate its anticancer properties and its potential use in cancer treatment. Another direction is to investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of Myriceron caffeoyl ester and its potential use in other therapeutic areas.

Scientific Research Applications

Myriceron caffeoyl ester has been found to have various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Myriceron caffeoyl ester has also been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

CAS RN

142877-49-4

Product Name

Myriceron caffeoyl ester

Molecular Formula

C39H52O7

Molecular Weight

632.8 g/mol

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C39H52O7/c1-34(2)17-18-38(33(44)45)19-20-39(23-46-32(43)12-8-24-7-10-27(40)28(41)21-24)25(26(38)22-34)9-11-30-36(5)15-14-31(42)35(3,4)29(36)13-16-37(30,39)6/h7-10,12,21,26,29-30,40-41H,11,13-20,22-23H2,1-6H3,(H,44,45)/b12-8+/t26-,29-,30+,36-,37+,38-,39-/m0/s1

InChI Key

RHAKBYCTYSBWIE-QWZNMBRFSA-N

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)(C)C

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C

synonyms

50-235
myriceron caffeoyl este

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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